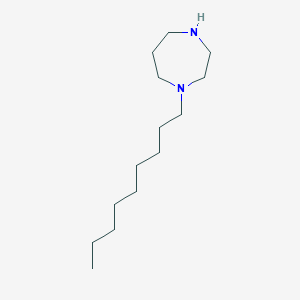

1-Nonyl-1,4-diazepane

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-Nonyl-1,4-diazepane is a derivative of 1,4-diazepine . 1,4-Diazepines are two nitrogen-containing seven-membered heterocyclic compounds . They are associated with a wide range of biological activities and have significant importance due to their biological activities like antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer .

Synthesis Analysis

The synthesis of 1,4-diazepines has been a subject of active research for many decades . One approach involves the use of N-propargylamines as building blocks . Due to high atom economy and shorter synthetic routes, the synthesis of 1,4-diazepine cores from N-propargylamines has undergone significant growth in recent years .Molecular Structure Analysis

The molecular formula of this compound is C14H30N2 . It is a derivative of 1,4-diazepine, which is a diazepine with nitrogen atoms at positions 1 and 4 .Chemical Reactions Analysis

1,4-Diazepines are involved in a variety of chemical reactions . Scientists have been actively involved in studying the reactivity of 1,4-diazepines . The study of these reactions is crucial for understanding the biological activities of 1,4-diazepine derivatives .科学研究应用

1-Nonyl-1,4-diazepane has been used as a reagent in a variety of scientific research applications. It has been used to synthesize a variety of compounds, including heterocyclic compounds, polymers, and other organic compounds. It has also been used as a ligand in coordination chemistry, as a catalyst in organic reactions, and as a reactant in organic synthesis. In addition, this compound has been used in the development of new drug delivery systems, such as liposomes and nanocapsules.

作用机制

Target of Action

It is known that 1,4-diazepanes, a class of compounds to which 1-nonyl-1,4-diazepane belongs, often interact with the gamma-aminobutyric acid (gaba) neurotransmitter system . This system regulates brain activity by increasing or decreasing the excitability of neurons .

Mode of Action

1,4-diazepanes typically exert their effects by enhancing the activity of the gaba neurotransmitter system . This can result in a variety of effects, including anticonvulsant, anxiolytic, sedative, muscle relaxant, and amnesic properties .

Biochemical Pathways

Given its likely interaction with the gaba neurotransmitter system, it can be inferred that it may affect pathways related to neuronal excitability and brain activity .

Result of Action

Given its likely interaction with the gaba neurotransmitter system, it can be inferred that it may have a range of potential effects, including anticonvulsant, anxiolytic, sedative, muscle relaxant, and amnesic properties .

实验室实验的优点和局限性

1-Nonyl-1,4-diazepane has a number of advantages and limitations for use in laboratory experiments. The major advantage of this compound is its high reactivity, which makes it a useful reagent in a variety of research areas. In addition, its cyclic structure makes it more stable than other organic compounds, making it a valuable tool in a variety of research areas. However, this compound can be toxic and can be hazardous if not handled properly. Furthermore, it has a low solubility in water, which can limit its use in some research applications.

未来方向

1-Nonyl-1,4-diazepane has a wide range of potential future directions for research. It can be used to develop new drug delivery systems, such as liposomes and nanocapsules. In addition, its anti-inflammatory, anti-cancer, and anti-oxidant properties can be further explored to develop new treatments for various diseases. Furthermore, its potential use in coordination chemistry and as a catalyst in organic reactions can be further explored to develop new methods for synthesizing compounds. Finally, its cyclic structure can be further explored to develop new methods for synthesizing polymers and other organic compounds.

合成方法

1-Nonyl-1,4-diazepane is synthesized via a nucleophilic substitution reaction between a secondary amine and a chloroalkane. The reaction is catalyzed by a tertiary amine, such as triethylamine, and is usually conducted in a polar aprotic solvent such as dimethylformamide. The reaction yields this compound in high yields.

安全和危害

生化分析

Biochemical Properties

1-Nonyl-1,4-diazepane plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One notable interaction is with imine reductases, which catalyze the intramolecular asymmetric reductive amination of aminoketones to produce chiral 1,4-diazepanes . This interaction is crucial for the synthesis of optically pure 1,4-diazepanes, which have diverse biological properties and pharmaceutical importance .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with imine reductases can lead to changes in the catalytic efficiency of these enzymes, thereby affecting the overall metabolic processes within the cell . Additionally, this compound’s role in the synthesis of chiral 1,4-diazepanes can impact cellular functions related to the biological activities of these compounds .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s interaction with imine reductases, for example, involves the formation of a complex that facilitates the reductive amination process . This interaction can lead to the activation or inhibition of the enzyme, depending on the specific conditions and the presence of other cofactors . Furthermore, the changes in gene expression induced by this compound can result in alterations in cellular metabolism and function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can maintain its stability under specific conditions, allowing for prolonged interactions with target enzymes and proteins . Degradation of the compound over time can lead to a decrease in its efficacy and potential changes in its biochemical properties .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as the inhibition of specific enzymes or the activation of metabolic pathways . At higher doses, toxic or adverse effects may be observed, including potential damage to cellular structures and disruption of normal cellular functions . It is crucial to determine the optimal dosage to maximize the compound’s therapeutic potential while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound’s role in the reductive amination process, catalyzed by imine reductases, is a key aspect of its metabolic activity . This interaction can influence the overall metabolic flux and the levels of specific metabolites within the cell . Additionally, this compound may interact with other enzymes involved in nitrogen metabolism, further affecting cellular metabolic processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments . For example, the binding of this compound to specific transporters can facilitate its uptake into cells, while interactions with binding proteins can influence its distribution within the cell . Understanding these transport and distribution mechanisms is crucial for optimizing the compound’s therapeutic potential.

Subcellular Localization

This compound’s subcellular localization is determined by various targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, influencing its activity and function . For instance, the presence of specific targeting signals can direct this compound to the mitochondria, where it may interact with mitochondrial enzymes and affect cellular energy metabolism . Understanding the subcellular localization of this compound is essential for elucidating its precise biochemical and cellular effects.

属性

IUPAC Name |

1-nonyl-1,4-diazepane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H30N2/c1-2-3-4-5-6-7-8-12-16-13-9-10-15-11-14-16/h15H,2-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANCIRXRHWXDYNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCN1CCCNCC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H30N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(4-Chlorobenzyloxy)benzo[d]oxazol-2(3H)-one](/img/structure/B6353155.png)